N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
The exact mass of the compound this compound is 410.14126175 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-10-7-15(8-11-18)13-22-19(26)12-9-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h2-8,10-11,14H,9,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWQXXOEYHQLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide, a compound featuring a thiazole moiety and a methoxyphenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and an amide linkage, which are crucial for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity. In one study, compounds with similar structures showed antioxidant activities surpassing that of ascorbic acid by approximately 1.4 times .
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (IC50) | Relative Activity vs Ascorbic Acid |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 20 µM | 1.37 times higher |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | 22 µM | 1.35 times higher |
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably, the compound exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that the compound was more cytotoxic to U-87 cells compared to MDA-MB-231 cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U-87 (glioblastoma) | 15 | Higher |
| MDA-MB-231 (triple-negative breast cancer) | 25 | Lower |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the thiazole and methoxyphenyl groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
- Apoptosis Induction : In vitro studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase in certain cancer cell lines, which can inhibit proliferation.
Study on Antioxidant Properties
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of similar compounds and tested their antioxidant activities using the DPPH assay. The results indicated that modifications in the chemical structure significantly influenced antioxidant potency .
Study on Anticancer Efficacy
Another study focused on evaluating the anticancer efficacy of related compounds against various cancer cell lines. The findings revealed that structural variations could enhance cytotoxicity against specific cancer types, suggesting a potential pathway for drug development targeting resistant cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
